1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
CAS No.: 1171210-31-3
Cat. No.: VC4158910
Molecular Formula: C18H15ClF3N5O
Molecular Weight: 409.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171210-31-3 |
|---|---|
| Molecular Formula | C18H15ClF3N5O |
| Molecular Weight | 409.8 |
| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H15ClF3N5O/c1-11-4-2-3-5-12(11)8-9-23-17(28)13-10-24-27(16(13)18(20,21)22)15-7-6-14(19)25-26-15/h2-7,10H,8-9H2,1H3,(H,23,28) |
| Standard InChI Key | MTCHIZHGRYQYCB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CCNC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F |
Introduction
Structural Characterization and Molecular Identity
Core Structural Framework
The molecule integrates three heterocyclic systems: a pyridazine ring, a pyrazole core, and a carboxamide side chain. The pyridazine moiety is substituted at position 6 with a chlorine atom, while the pyrazole ring bears a trifluoromethyl group at position 5 and a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 2-(2-methylphenyl)ethyl substituent, introducing aromatic and aliphatic characteristics to the molecule .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₈H₁₅ClF₃N₅O, with a molecular weight of 409.8 g/mol. This calculation accounts for the replacement of a furanmethyl group in a related compound with the bulkier 2-(2-methylphenyl)ethyl chain, increasing the hydrocarbon content while reducing oxygen atoms.
Key Functional Groups
-
Pyridazine Ring: A six-membered diazine ring with nitrogen atoms at positions 1 and 2. Chlorination at position 6 enhances electrophilicity, potentially influencing reactivity in cross-coupling reactions .
-
Pyrazole Core: A five-membered diaromatic ring with nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 5 contributes to metabolic stability and lipophilicity, a common feature in agrochemicals .
-
Carboxamide Side Chain: The N-[2-(2-methylphenyl)ethyl] group introduces steric bulk, which may affect binding affinity in biological targets .
Synthesis and Derivative Formation
Hypothetical Synthesis Pathways
While no direct synthesis data exists for this compound, analogous routes for pyrazole-carboxamide derivatives suggest the following steps :
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
-
Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu complexes.
-
Carboxamide Coupling: Activation of the carboxylic acid (e.g., via mixed anhydrides) followed by reaction with 2-(2-methylphenyl)ethylamine.
-
Pyridazine Substitution: Nucleophilic aromatic substitution (SNAr) at the chlorinated pyridazine position under basic conditions.
Challenges in Synthesis
-
Steric Hindrance: The 2-(2-methylphenyl)ethyl group may impede coupling reactions, necessitating high-temperature or microwave-assisted conditions.
-
Regioselectivity: Ensuring correct substitution patterns on the pyridazine and pyrazole rings requires careful control of reaction stoichiometry .
Physicochemical Properties
Predicted Properties
Using computational tools and analog data , key properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (estimated) |
| LogP (Lipophilicity) | 3.8 ± 0.2 |
| Solubility | <1 mg/mL in aqueous buffers |
| Stability | Hydrolytically stable at pH 4–9 |
The trifluoromethyl group enhances lipid solubility, while the carboxamide may facilitate hydrogen bonding with biological targets .
Future Research Directions
Structural Optimization
-
Bioisosteric Replacement: Swapping the pyridazine ring with pyrimidine or triazine to modulate solubility.
-
Side Chain Modification: Introducing polar groups (e.g., hydroxyls) to improve aqueous solubility.
Target Identification
High-throughput screening against kinase libraries or pest proteomes could elucidate mechanism-of-action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume